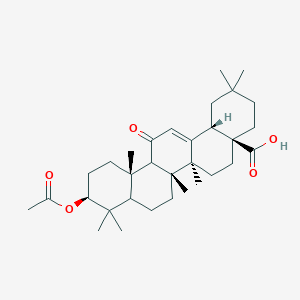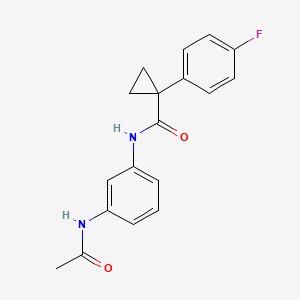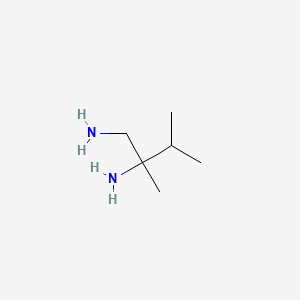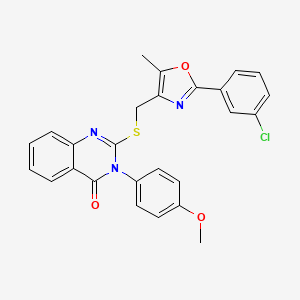![molecular formula C18H24N4O3 B2636326 4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide CAS No. 2097862-91-2](/img/structure/B2636326.png)
4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide is a complex organic compound that features a triazole ring, an oxane ring, and a phenyl group
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which could potentially lead to changes in the target’s function .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to inhibit the biosynthesis of strigolactone , a plant hormone involved in various biological activities.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics .
Result of Action
Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with aromatase enzymes, which are crucial in the biosynthesis of estrogens . The interaction involves the formation of hydrogen bonds between the triazole ring and the active site of the enzyme, leading to inhibition of its activity. This inhibition can be beneficial in the treatment of estrogen-dependent cancers .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in MCF-7 and HCT-116 cell lines . This compound influences cell signaling pathways by modulating the expression of genes involved in apoptosis and cell cycle regulation. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as aromatase, via hydrogen bonding and hydrophobic interactions . This binding leads to the inhibition of enzyme activity, resulting in decreased estrogen synthesis. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its therapeutic effects. The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound is predominantly localized in the cytoplasm and nucleus of cells . It is directed to these compartments through specific targeting signals and post-translational modifications. The localization to the nucleus allows it to interact with nuclear receptors and transcription factors, thereby modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The oxane ring can be introduced through a nucleophilic substitution reaction involving an appropriate epoxide. The final step involves coupling the triazole and oxane intermediates with a phenyl group and a carboxamide moiety under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and substitution steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities.
Oxane derivatives: Compounds with an oxane ring that exhibit similar chemical reactivity.
Phenyl carboxamides: Compounds with a phenyl group and a carboxamide moiety that have comparable properties.
Uniqueness
4-phenyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}oxane-4-carboxamide is unique due to its combination of a triazole ring, an oxane ring, and a phenyl group, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-phenyl-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-17(20-8-12-25-13-9-22-15-19-14-21-22)18(6-10-24-11-7-18)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQPLQVRIJKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCOCCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)


![1-(4-fluorophenyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2636250.png)
![ethyl 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/new.no-structure.jpg)
![N-cyclohexyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2636253.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2636254.png)

![4-(4-fluorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2636257.png)
![2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2636258.png)
![Tert-butyl (1S,5R)-1-formyl-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2636259.png)

![4,7,8-Trimethyl-2-(2-phenylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636265.png)
